Hydrogen-Bonding Capacity & Building-Block Versatility
2‑(Acetamido(thiophen‑2‑yl)methyl)malonic acid possesses a molecular weight of 257.27 g/mol and contains three hydrogen‑bond donors (two carboxylic acids + one amide NH) and six hydrogen‑bond acceptors . The closest analog lacking the acetamido group, 2‑(thiophen‑2‑ylmethyl)malonic acid (MW 200.21, C₈H₈O₄S), has only two hydrogen‑bond donors and five acceptors [1]. The acetamido substituent therefore adds 57.06 Da and one additional H‑bond donor, enabling more specific, directional intermolecular interactions that are crucial for fragment‑based lead optimization and for controlling polymer chain organization.
| Evidence Dimension | Molecular Weight & Hydrogen‑Bonding Capacity |
|---|---|
| Target Compound Data | MW 257.27 g/mol; 3 H‑bond donors, 6 H‑bond acceptors |
| Comparator Or Baseline | 2‑(Thiophen‑2‑ylmethyl)malonic acid: MW 200.21 g/mol; 2 H‑bond donors, 5 H‑bond acceptors |
| Quantified Difference | +57.06 Da; +1 H‑bond donor; +1 H‑bond acceptor |
| Conditions | Computational physicochemical profiling (PubChem, Chemsrc) |
Why This Matters
The increased molecular weight and hydrogen‑bonding capacity confer a distinct interaction profile that can improve target selectivity in medicinal chemistry and alter polymer morphology in materials science, making the compound a non‑interchangeable building block.
- [1] PubChem. 2‑(Thiophen‑2‑ylmethyl)propanedioic acid. CID 236591. View Source
